molecular formula C13H17N3O B1523124 4-amino-2-(2,5-dimethylphenyl)-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one CAS No. 1094511-72-4

4-amino-2-(2,5-dimethylphenyl)-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B1523124
CAS No.: 1094511-72-4
M. Wt: 231.29 g/mol
InChI Key: UNWSROYCSUMABT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-2-(2,5-dimethylphenyl)-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound is characterized by its unique structure, which includes an amino group, a dimethylphenyl group, and a pyrazolone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-(2,5-dimethylphenyl)-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one typically involves multi-step organic reactions One common method starts with the condensation of 2,5-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the intermediate hydrazone This intermediate is then cyclized to form the pyrazolone ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and the use of catalysts to enhance reaction rates. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-amino-2-(2,5-dimethylphenyl)-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding hydrazine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) for halogenation or nitric acid (HNO3) for nitration.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated derivatives, depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 4-amino-2-(2,5-dimethylphenyl)-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials. Its stability and reactivity make it a valuable component in the production of high-performance materials.

Mechanism of Action

The mechanism of action of 4-amino-2-(2,5-dimethylphenyl)-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    4-amino-2,5-dimethylphenol: Shares the amino and dimethylphenyl groups but lacks the pyrazolone core.

    1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one: Contains the pyrazolone core but lacks the amino and dimethylphenyl groups.

Uniqueness

4-amino-2-(2,5-dimethylphenyl)-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

4-amino-2-(2,5-dimethylphenyl)-1,5-dimethylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-8-5-6-9(2)11(7-8)16-13(17)12(14)10(3)15(16)4/h5-7H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWSROYCSUMABT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C(=C(N2C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-2-(2,5-dimethylphenyl)-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one
Reactant of Route 2
4-amino-2-(2,5-dimethylphenyl)-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one
Reactant of Route 3
4-amino-2-(2,5-dimethylphenyl)-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one
Reactant of Route 4
4-amino-2-(2,5-dimethylphenyl)-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one
Reactant of Route 5
4-amino-2-(2,5-dimethylphenyl)-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one
Reactant of Route 6
4-amino-2-(2,5-dimethylphenyl)-1,5-dimethyl-2,3-dihydro-1H-pyrazol-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.